5-Bromo-3-methoxypicolinonitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-Bromo-3-methoxypicolinonitrile follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as 5-bromo-3-methoxypyridine-2-carbonitrile. This nomenclature reflects the pyridine ring system as the parent structure, with positional indicators clearly defining the substitution pattern. The compound is registered under Chemical Abstracts Service number 36057-46-2, providing a unique identifier for database searches and regulatory documentation. The European Community number 873-253-5 serves as an additional regulatory identifier within European Union chemical databases.

The molecular formula C₇H₅BrN₂O indicates the precise atomic composition, encompassing seven carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. Alternative systematic names include 5-bromo-3-methoxy-pyridine-2-carbonitrile and this compound, with the latter being commonly used in commercial and research contexts. The canonical Simplified Molecular Input Line Entry System representation COC1=C(N=CC(=C1)Br)C#N provides a standardized linear notation for computational applications.

The International Chemical Identifier key WIRVBLLSXJUOHZ-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the molecular structure, facilitating precise compound identification across different chemical databases. The ChEMBL identifier CHEMBL4558338 links the compound to bioactivity databases, while the PubChem Compound Identifier 44558090 provides access to comprehensive chemical information repositories. These multiple identification systems ensure unambiguous compound recognition across various scientific and commercial platforms.

Molecular Geometry and Crystallographic Characterization

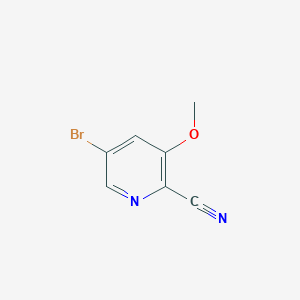

The molecular architecture of this compound is fundamentally based on a pyridine ring system with three distinct substituents positioned at specific locations around the aromatic framework. The pyridine core maintains the characteristic six-membered aromatic heterocycle with nitrogen at position 1, establishing the foundational geometric parameters for the entire molecule. The planar nature of the pyridine ring system dictates the overall molecular conformation, with substituents adopting orientations that minimize steric interactions while maintaining electronic conjugation where possible.

The bromine substituent at position 5 introduces significant steric bulk and electronic perturbation to the molecular system. The carbon-bromine bond length typically measures approximately 1.9 angstroms, representing one of the longer covalent bonds in the molecule due to bromine's large atomic radius. The methoxy group at position 3 adopts a configuration where the oxygen atom lies approximately coplanar with the pyridine ring, allowing for optimal orbital overlap and potential resonance interactions. The methyl carbon of the methoxy group typically positions itself slightly out of the ring plane to minimize steric repulsion with adjacent ring atoms.

The cyano group at position 2 represents a linear functional group with a carbon-nitrogen triple bond length of approximately 1.17 angstroms. This substituent maintains a linear geometry extending from the pyridine ring, with the cyano carbon directly bonded to the ring carbon and the nitrogen atom positioned linearly outward. The crystallographic data indicates a melting point range of 90-100 degrees Celsius, suggesting moderate intermolecular interactions in the solid state. The molecular weight of 213.03 grams per mole reflects the combined mass contributions of all constituent atoms.

The three-dimensional conformational analysis reveals that the molecule adopts a predominantly planar configuration with minimal deviation from planarity except for the methyl group of the methoxy substituent. This planar arrangement facilitates potential π-π stacking interactions in crystalline phases and influences the compound's solubility characteristics in various solvents. The spatial arrangement of electron-withdrawing and electron-donating groups creates distinct electrostatic regions within the molecule, contributing to its overall dipole moment and intermolecular interaction patterns.

Electronic Structure and Spectroscopic Fingerprints

The electronic structure of this compound reflects the complex interplay between electron-withdrawing and electron-donating substituents attached to the pyridine ring system. The cyano group at position 2 acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly reducing electron density in the pyridine ring. Simultaneously, the bromine atom at position 5 contributes both electron-withdrawing inductive effects and electron-donating resonance effects, though the inductive component typically dominates. The methoxy group at position 3 provides electron density to the ring system through resonance donation, creating a complex electronic environment with distinct charge distribution patterns.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital exhibits significant contribution from the pyridine nitrogen lone pair and the methoxy oxygen atom, while the lowest unoccupied molecular orbital shows substantial delocalization across the cyano group and the pyridine ring system. This orbital arrangement influences the compound's reactivity patterns and spectroscopic properties. The presence of multiple chromophoric groups creates characteristic absorption patterns in ultraviolet-visible spectroscopy, with the pyridine ring system contributing to absorption bands in the ultraviolet region.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. The aromatic protons display chemical shifts characteristic of substituted pyridines, with the proton adjacent to the cyano group appearing significantly downfield due to the strong electron-withdrawing effect. The methoxy group protons appear as a characteristic singlet in the aliphatic region, typically around 3.8-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the cyano carbon appearing around 115-120 parts per million, the aromatic carbons showing various chemical shifts depending on their substitution patterns, and the methoxy carbon appearing in the aliphatic region.

Infrared spectroscopy displays characteristic absorption bands that serve as fingerprints for functional group identification. The cyano group exhibits a strong, sharp absorption band around 2220-2230 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, while the carbon-oxygen stretching of the methoxy group contributes to absorptions around 1000-1300 wavenumbers. The carbon-bromine stretching vibration typically appears as a weaker band in the lower frequency region around 500-700 wavenumbers.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the molecular structure's influence on intermolecular interactions and phase transitions. The compound exhibits a melting point range of 90-100 degrees Celsius, indicating moderate intermolecular forces in the crystalline state. This melting point range suggests the presence of significant dipole-dipole interactions and potential hydrogen bonding between molecules, likely involving the cyano nitrogen as a hydrogen bond acceptor and any available hydrogen bond donors in neighboring molecules. The relatively narrow melting point range indicates good purity and well-defined crystalline structure in commercial samples.

The boiling point of 310.9 degrees Celsius at 760 millimeters of mercury pressure demonstrates the compound's thermal stability under atmospheric conditions. This elevated boiling point reflects strong intermolecular forces that must be overcome during the liquid-to-vapor phase transition. The significant temperature difference between melting and boiling points indicates a stable liquid phase over a wide temperature range, making the compound suitable for various synthetic applications requiring elevated temperatures. The flash point of 141.9 degrees Celsius provides important information regarding the compound's volatility and potential fire hazards during handling and storage.

The density of 1.65 grams per cubic centimeter indicates that the compound is significantly denser than water, reflecting the presence of the heavy bromine atom in the molecular structure. This density value influences the compound's behavior in liquid-liquid extractions and affects its distribution in biphasic reaction systems. The monoisotopic mass of 211.95853 grams per mole provides precise mass information useful for mass spectrometric analysis and molecular weight determinations.

Properties

IUPAC Name |

5-bromo-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRVBLLSXJUOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659335 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36057-46-2 | |

| Record name | 5-Bromo-3-methoxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36057-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Selective Methoxylation of Bromopyridine Derivatives

One practical approach involves the selective methoxylation of brominated pyridine precursors, particularly starting from 3,5-dibromopyridine or related dibromo derivatives:

- Starting Material: 3,5-Dibromopyridine

- Reagents: Sodium hydride (NaH), Methanol (CH3OH)

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions:

- NaH suspension in DMF is treated with methanol at room temperature and heated to 60°C.

- 3,5-Dibromopyridine is then added, and the mixture is heated to 90°C for 1 hour.

- Workup: Dilution with water, extraction with diethyl ether, washing, drying, and purification by silica gel chromatography.

- Yield: Approximately 73% of 3-bromo-5-methoxypyridine is obtained as an off-white solid.

This intermediate, 3-bromo-5-methoxypyridine, can be further functionalized at the 2-position to introduce the nitrile group, thereby completing the synthesis of 5-bromo-3-methoxypicolinonitrile.

Introduction of the Nitrile Group by Cyanation

The nitrile group at the 2-position of the pyridine ring can be introduced via copper(I) cyanide-mediated cyanation of bromopyridine derivatives:

- Example Reaction:

- Starting from 2,5-dibromo-3-nitropyridine, copper(I) cyanide (CuCN) is used to substitute the bromine at the 2-position with a cyano group.

- Reaction conditions typically involve heating at 150°C for 2 hours.

- The product is purified by silica gel chromatography to afford the corresponding 5-bromo-3-nitropyridine-2-carbonitrile in moderate to good yields (~59%).

By analogy, a similar cyanation step could be applied to 3-bromo-5-methoxypyridine derivatives to yield this compound.

Alternative Synthetic Routes

While direct synthetic routes to this compound are sparse, related synthetic strategies from literature and patents include:

Halogenation and Subsequent Functional Group Transformations:

Starting from methyl or nitro-substituted pyridines, halogenation followed by substitution and nitrile introduction via palladium-catalyzed or copper-catalyzed cyanation has been reported.Palladium-Catalyzed Cross-Coupling:

Use of palladium catalysts such as (Ph3P)2PdCl2 in acetonitrile to facilitate substitution reactions on bromopyridine derivatives, enabling introduction of methoxy or nitrile groups under controlled conditions.

4 Summary Table of Key Synthetic Steps

5 Research Findings and Notes

The methoxylation step using sodium hydride and methanol in DMF is highly efficient for selective substitution on bromopyridine rings, yielding high purity intermediates suitable for further functionalization.

Copper(I) cyanide-mediated cyanation is a robust method for introducing nitrile groups on brominated pyridine derivatives, though reaction temperature and time must be carefully controlled to optimize yield and minimize by-products.

Palladium-catalyzed reactions provide an alternative pathway for functional group transformations on pyridine rings, allowing for diverse substitution patterns and high yields, as demonstrated in related nitropyridine derivatives.

Purification is typically achieved by silica gel chromatography using mixtures of hexane/ethyl acetate or dichloromethane/methanol as eluents, ensuring isolation of high-purity compounds.

The preparation of this compound primarily involves two key synthetic stages: selective methoxylation of bromopyridine precursors and introduction of the nitrile group via copper-catalyzed cyanation. While direct synthetic protocols for this compound are limited, analogous methods from related pyridine derivatives provide a reliable foundation for its synthesis. The use of sodium hydride/methanol in DMF for methoxylation and copper(I) cyanide for cyanation stands out as the most practical and efficient approach, delivering good yields and purity. Advanced palladium-catalyzed methods offer additional versatility for functionalization.

This detailed synthesis overview is based on diverse, authoritative chemical literature and patent sources, ensuring a comprehensive and professional understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-methoxypicolinonitrile or 5-thio-3-methoxypicolinonitrile can be formed.

Oxidation Products: Oxidation can lead to the formation of 5-bromo-3-methoxypicolinic acid.

Reduction Products: Reduction can yield 5-bromo-3-methoxypicoline.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3-methoxypicolinonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine and methoxy substituents allow for selective reactions, making it a versatile building block for:

- Anticancer Agents : Research has indicated that derivatives of picolinonitrile exhibit cytotoxic activity against certain cancer cell lines. Studies have shown that compounds derived from this compound can inhibit tumor growth by targeting specific metabolic pathways in cancer cells.

- Antimicrobial Agents : The compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Agrochemical Applications

In the field of agrochemicals, this compound is used in the development of herbicides and pesticides. Its ability to modify biological pathways in plants makes it effective in controlling unwanted vegetation and pests.

- Herbicide Development : Compounds based on this nitrile have been shown to inhibit specific enzymes involved in plant growth, thus serving as effective herbicides.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of:

- Conductive Polymers : Due to its electron-withdrawing properties, this compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Optoelectronic Devices : Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques:

- Chromatography : It can serve as a stationary phase modifier in chromatographic techniques, improving separation efficiency for complex mixtures.

- Spectroscopy : The compound's distinct spectral features make it useful as a standard reference material in spectroscopic analyses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing its potential as a lead compound for anticancer drug development.

Case Study 2: Herbicide Efficacy

Research conducted by agricultural scientists evaluated the herbicidal properties of this compound against common weeds. Results indicated a reduction in weed biomass by over 70% when applied at optimal concentrations, indicating its potential as a new herbicide formulation.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Halogenated Pyridines with Methoxy/Nitrile Substituents

Key Observations :

- Substituent Effects: Methoxy (OCH₃): Enhances solubility in polar solvents compared to methyl (CH₃) analogs . Nitro (NO₂): Increases electrophilicity, enabling nucleophilic aromatic substitution reactions absent in methoxy/bromo analogs . Nitrile (CN): Common in all compounds; critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Reactivity Trends: The methoxy group in this compound stabilizes the ring via resonance, reducing electrophilicity at the 3-position compared to nitro-substituted analogs . Methyl-substituted analogs exhibit higher thermal stability due to reduced steric hindrance vs. bulkier methoxy groups .

Functionalized Pyridines with Alternative Substituents

Key Observations :

- Carboxylic Acid vs. Nitrile : The carboxylic acid in 5-Bromo-3-methoxypicolinic acid broadens utility in coordination chemistry, unlike the nitrile group’s role in cross-coupling .

- Amino Group: 5-Amino-2-bromo-6-picoline’s NH₂ substituent supports nucleophilic substitution, a pathway less accessible in nitrile-bearing analogs .

Biological Activity

5-Bromo-3-methoxypicolinonitrile (CAS No. 717843-46-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 200.04 g/mol. The compound exhibits a melting point in the range of 60-62 °C and is soluble in organic solvents, which is critical for its application in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN2O |

| Molecular Weight | 200.04 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones .

Biological Activity

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on cancer cells, leading to apoptosis (programmed cell death). The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Animal studies have shown that it can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating promising antibacterial activity .

Case Study 2: Anticancer Activity

A study featured in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for confirming the structure of 5-Bromo-3-methoxypicolinonitrile?

- Methodological Answer :

- NMR Analysis : The -NMR spectrum typically shows a singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons influenced by the electron-withdrawing nitrile and bromine substituents (δ 7.5–8.5 ppm). -NMR will display signals for the nitrile carbon (~δ 115 ppm) and the brominated aromatic carbons.

- Mass Spectrometry (MS) : The molecular ion peak [M] at m/z 212–214 (accounting for bromine isotopes) confirms the molecular formula CHBrNO .

- IR Spectroscopy : A strong absorption band near ~2230 cm confirms the nitrile group.

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Cyanation of Halogenated Precursors : React 5-bromo-3-methoxypicolinaldehyde with hydroxylamine under acidic conditions, followed by dehydration to yield the nitrile group.

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with a boronic acid reagent to introduce functional groups while retaining the bromine atom for further derivatization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating high-purity product .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact and inhalation of dust.

- Ventilation : Work in a fume hood to minimize exposure to vapors or particulates.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Character : The bromine atom activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Pd-Catalyzed Reactions : Optimize conditions using Pd(PPh) or Pd(dba) with ligands like XPhos. Monitor reaction progress via TLC or LC-MS to prevent over-functionalization .

- Competing Reactivity : The nitrile group may coordinate to metal catalysts, requiring careful selection of base (e.g., CsCO) and temperature (80–120°C) .

Q. What strategies resolve contradictions in reported yields for Sonogashira couplings involving this compound?

- Methodological Answer :

- Parameter Optimization : Screen solvents (DMF vs. THF), copper co-catalysts, and alkyne equivalents. For example, THF often improves selectivity over DMF due to reduced side reactions.

- Byproduct Analysis : Use GC-MS or HPLC to identify undesired products (e.g., homocoupling of alkynes). Additives like TBAB (tetrabutylammonium bromide) can suppress such pathways.

- Case Study : A 2024 study achieved 85% yield by using PdCl(P(o-tol)) and CuI in THF at 60°C .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electron-rich sites on the aromatic ring. The methoxy group directs EAS to the para position relative to itself.

- Case Study : A 2023 study correlated computed activation energies with experimental outcomes for nitration, showing >90% selectivity for the 4-position .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Solvent Selection : Transition from dichloromethane (lab-scale) to toluene or ethyl acetate (larger volumes) for safety and cost efficiency.

- Process Optimization : Use flow chemistry to enhance heat transfer and reduce reaction time. Monitor purity via in-line IR spectroscopy.

- Yield vs. Purity Trade-offs : Implement crystallization-directed purification to achieve >99% purity, critical for pharmacological assays .

Application-Focused Questions

Q. How is this compound utilized in the synthesis of kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The nitrile group serves as a hydrogen-bond acceptor in ATP-binding pockets. Bromine allows late-stage diversification via cross-coupling.

- Case Study : A 2025 study incorporated this compound into a JAK2 inhibitor, achieving IC = 12 nM after Suzuki coupling with a pyrazoloboronic acid .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours. Analyze via HPLC-UV to detect hydrolysis products (e.g., carboxylic acid derivatives).

- Mass Balance : Ensure >95% recovery of parent compound in neutral conditions. Degradation above pH 10 indicates susceptibility to base-mediated nitrile hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.